molecular formula C30H55ClN2O B1608595 Stearamidopropalkonium chloride CAS No. 65694-10-2

Stearamidopropalkonium chloride

Cat. No.: B1608595
CAS No.: 65694-10-2
M. Wt: 495.2 g/mol
InChI Key: HLRGNDHZJRNZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearamidopropalkonium chloride (CAS No. 65694-10-2) is a cationic surfactant belonging to the class of quaternary ammonium salts (quats) with an alkylamido functional group. Its chemical structure comprises a stearic acid-derived amide group linked to a propyl chain, a dimethylbenzyl ammonium moiety, and a chloride counterion . This unique structure combines the substantivity of cationic surfactants with the mildness and conditioning properties conferred by the amide linkage.

Primarily used in cosmetics and personal care products, it functions as a hair conditioning agent, antistatic agent, and emulsifier. Its compatibility with keratin enhances its ability to bind to hair and skin, providing long-lasting softness and manageability . Regulatory data indicate its use in both rinse-off and leave-on formulations, though specific historical usage concentrations in China remain unspecified in available records .

Properties

CAS No.

65694-10-2

Molecular Formula

C30H55ClN2O

Molecular Weight

495.2 g/mol

IUPAC Name

benzyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C30H54N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30(33)31-26-22-27-32(2,3)28-29-23-19-18-20-24-29;/h18-20,23-24H,4-17,21-22,25-28H2,1-3H3;1H

InChI Key

HLRGNDHZJRNZJH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Other CAS No.

65694-10-2

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Stearamidopropalkonium chloride shares functional similarities with other quaternary ammonium compounds but exhibits distinct structural and performance characteristics. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Key Structural Features Functional Properties Primary Applications
This compound Amide group (C17H35CONH-), benzyl-substituted quat High substantivity, mild conditioning, antistatic Hair conditioners, skincare, rinse-off products
Stearalkonium chloride (CAS 122-19-0) Stearyl (C18H37-) group, benzyl ammonium Strong conditioning, moderate substantivity Hair conditioners, fabric softeners
Behentrimonium chloride C22 alkyl chain, trimethyl ammonium Heavy conditioning, low solubility Thick hair treatments, creams
  • Amide Group Advantage: The amide group in this compound reduces irritation compared to non-amidated quats like stearalkonium chloride, making it suitable for sensitive skin formulations .
  • Benzyl Group Role : Both compounds feature a benzyl group, enhancing antimicrobial activity, but this compound’s amide linkage improves biodegradability .

Performance Metrics

Property This compound Stearalkonium Chloride
Critical Micelle Concentration (CMC) Lower (enhanced surface activity) Higher
Irritation Potential Low Moderate
Conditioning Efficiency High (amide enhances keratin binding) High (stearyl chain provides lubricity)

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